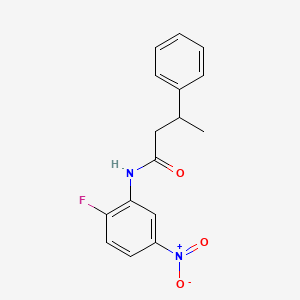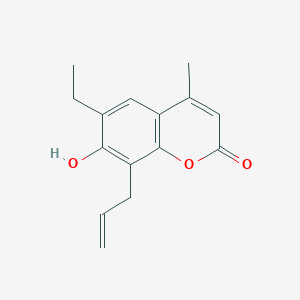![molecular formula C14H19NO3 B3982673 ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE](/img/structure/B3982673.png)
ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE
Descripción general
Descripción
ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE is an organic compound with a complex structure that includes an ethyl ester, a phenyl group, and a carbamoyl formate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE typically involves the reaction of 4-phenylbutan-2-amine with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamoyl formate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMATE]
- ETHYL [(4-PHENYLBUTAN-2-YL)UREA]
- ETHYL [(4-PHENYLBUTAN-2-YL)AMIDE]
Uniqueness
ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamoyl formate moiety, in particular, allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-(4-phenylbutan-2-ylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(17)13(16)15-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWKRHZFYLNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B3982594.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}acetamide](/img/structure/B3982596.png)
![4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3982597.png)
![2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3982604.png)


![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)

![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)
![3-[3-(1-adamantylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3982664.png)
![4-chloro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3982677.png)
![N'-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B3982681.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3982687.png)

